molecular formula C7H5N3O3 B1422794 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1378951-96-2

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1422794
M. Wt: 179.13 g/mol
InChI Key: NFUSYCUHRCOUIN-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Synthesis and Derivative Formation

  • 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been utilized in regioselective synthesis processes. For instance, the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3 led to the creation of highly reactive 7-chloro derivatives. These derivatives were then used to produce various substituted derivatives through reactions with amines, alcohols, and in palladium-catalyzed processes (Drev et al., 2014).

Antimicrobial Activity

  • Some derivatives of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been synthesized and tested for their antimicrobial activities. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were created and their structures confirmed by IR spectroscopy and PMR spectrometry. Several of these compounds exhibited antimicrobial properties (Gein et al., 2009).

Synthesis of Fluorophores

  • 3-Formylpyrazolo[1,5-a]pyrimidines, derived from 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, were used as intermediates for the preparation of functional fluorophores. These fluorophores showed potential for use as probes due to their significant fluorescence intensity and quantum yields, making them useful in biological and environmental detection applications (Castillo et al., 2018).

Medical Imaging

  • Derivatives of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been explored for medical imaging purposes. Specifically, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for tumor imaging with positron emission tomography (PET). These studies showed potential in providing detailed imaging of tumors (Xu et al., 2012).

Chemical Structure and Reaction Pathway Studies

  • Research has been conducted on the reaction pathways and chemical structures of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. These studies contribute to understanding the regioselectivity and reaction mechanisms in the synthesis of novel compounds, which can be critical in developing new pharmaceuticals and materials (Quiroga et al., 2008).

Safety And Hazards

While specific safety and hazards information for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid was not found, general safety precautions for handling similar compounds include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(7(12)13)3-9-10(5)6/h1-3,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUSYCUHRCOUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

1378951-96-2
Record name 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Drev, U Grošelj, Š Mevec, E Pušavec, J Štrekelj… - Tetrahedron, 2014 - Elsevier
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was studied. First, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (5) was prepared in three steps …
Number of citations: 26 www.sciencedirect.com
Y Makisumi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
In the previous papers of this series, the author reported on the synthesis and the reactivity of the s-triazolo [1, 5-a] pyrimidine derivatives. In order to investige on the general property …
Number of citations: 45 www.jstage.jst.go.jp
GG Danagulyan, AP Boyakhchyan… - Chemistry of heterocyclic …, 2010 - Springer
Condensation of ethyl 3-aminopyrazole-4-carboxylate (1) with ethyl ethoxymethylenecyanoacetate (2) was carried out with the aim of preparing diethyl 7-aminopyrazolo [1, 5-a] …
Number of citations: 2 link.springer.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com
MC Bryan, J Drobnick, A Gobbi… - Journal of Medicinal …, 2019 - ACS Publications
A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen (HTS). Modification of an HTS hit led to a series of bicyclic heterocycles with improved …
Number of citations: 20 pubs.acs.org
JA Patankar, RT Khombare… - Journal of Chemical …, 2008 - journals.sagepub.com
2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride is utilised for the synthesis of novel polycyclic heteroaromatic compounds in which the benzofuran ring is fused or bound to …
Number of citations: 3 journals.sagepub.com

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